molecular formula C10H9FN2O2 B11897950 Ethyl 4-fluoro-2H-indazole-6-carboxylate

Ethyl 4-fluoro-2H-indazole-6-carboxylate

Cat. No.: B11897950
M. Wt: 208.19 g/mol
InChI Key: FAFDDSVJKYUUHC-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . This compound is particularly notable for its potential use in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 4-fluoro-2H-indazole-6-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-fluoro-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-fluoro-2H-indazole-6-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 4-fluoro-2H-indazole-6-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Overview of Indazole Derivatives

Indazole derivatives are known for their wide-ranging medicinal applications, including:

  • Antitumor Activity : Many indazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antibacterial and Antifungal Properties : They have been shown to possess activity against a variety of microbial pathogens.
  • Anti-inflammatory Effects : Some derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Cell Signaling Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Regulation : this compound may influence gene expression profiles associated with disease states.

Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.2
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)18.5

These values indicate that this compound exhibits moderate to strong cytotoxicity against these cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound possesses notable antimicrobial activity, particularly against fungal pathogens.

Case Studies

  • Case Study on Antitumor Efficacy :
    A study conducted on the effects of this compound in a xenograft model demonstrated significant tumor reduction compared to controls. The compound inhibited tumor growth by inducing apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP.
  • Case Study on Anti-inflammatory Properties :
    In a murine model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha). Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to untreated controls.

Properties

IUPAC Name

ethyl 4-fluoro-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)6-3-8(11)7-5-12-13-9(7)4-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFDDSVJKYUUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NN2)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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